alpha-Sulfophenylacetic acid

Description

Historical Context of Research on Sulfophenylacetic Acids

Research into phenylacetic acid and its derivatives has a notable history. While phenylacetic acid itself was studied extensively, particularly as a plant auxin, in the 1980s, its sulfonated derivatives gained attention for different applications. nih.gov An early method for the synthesis of alpha-sulfophenylacetic acid was documented in the Journal of the American Chemical Society in 1953. alfa-chemistry.com

By the 1970s, the significance of this compound derivatives in medicinal chemistry was becoming evident. A 1972 study published in the Journal of Medicinal Chemistry detailed the acylation of 6-aminopenicillanic acid using activated derivatives of this compound. acs.org This work highlighted its role as a key structural component in the development of semisynthetic β-lactam antibiotics. Specifically, the this compound moiety is a crucial intermediate for the synthesis of the cephalosporin (B10832234) antibiotic Cefsulodin and the penicillin-type antibiotic Sulbenicillin. ebi.ac.ukmade-in-china.com Research from this period demonstrated that the immune response to these antibiotics was specifically related to the this compound part of their structure. ebi.ac.uk The development of processes for producing its derivatives continued, as evidenced by patents from the early 1980s. google.com

Contemporary Significance in Chemical and Biological Sciences

In modern science, this compound continues to be a valuable compound, both as a versatile chemical building block and as a key scaffold in drug discovery. biosynth.com

In the chemical sciences , it is utilized as a reagent and an intermediate in the synthesis of more complex organic molecules. biosynth.comsmolecule.com Its reactive carboxylic and sulfonic acid groups allow it to participate in a variety of chemical reactions, including nucleophilic substitutions, esterifications, and coupling reactions. smolecule.com Several synthesis methods for the compound are established, such as the direct sulfonation of phenylacetic acid. smolecule.comontosight.ai Its utility extends to the production of fine chemicals and as a component in the synthesis of agrochemicals like certain herbicides. biosynth.compmarketresearch.com

In the biological and medicinal sciences , the compound's importance has grown considerably with the advancement of research into enzyme inhibition. It is recognized as a critical intermediate in the production of various pharmaceuticals. smolecule.com A significant area of contemporary research focuses on derivatives of this compound, particularly sulfophenyl acetic amides (SPAA), as inhibitors of protein tyrosine phosphatases (PTPs). rcsb.org

PTPs are a class of enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases like cancer, diabetes, and tuberculosis. rcsb.org

Tuberculosis Research : The alpha-sulfophenylacetic amide (SPAA) scaffold, derived from the antibiotic Cefsulodin, was identified as a novel phosphotyrosine (pTyr) pharmacophore for mPTPB, a virulent phosphatase from Mycobacterium tuberculosis. acs.org Structure-guided optimization of this scaffold has led to the development of highly potent and selective mPTPB inhibitors, which are considered outstanding lead compounds for new anti-tuberculosis drugs. acs.org

Oncology and Metabolism : Derivatives of SPAA have also been discovered as potent inhibitors of low molecular weight protein tyrosine phosphatase (LMW-PTP), a target for cancer and diabetes therapies. rcsb.org X-ray crystallography studies have revealed that these inhibitors bind to the enzyme through an induced-fit mechanism, creating a new pocket that enhances selectivity. rcsb.org

Lafora Disease Research : More recently, the SPAA scaffold was identified as a nonhydrolyzable phosphotyrosine mimetic for inhibiting laforin, the glycogen (B147801) phosphatase implicated in Lafora disease. This has led to the discovery of highly potent and selective laforin inhibitors, which could serve as chemical probes to better understand the disease. acs.org

The water-solubility conferred by the carboxylic and sulfonic acid groups is a desirable property for compounds intended for use in biological systems. google.com This combination of a versatile chemical nature and significant biological activity ensures that this compound and its derivatives remain an active area of academic and pharmaceutical research.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-phenyl-2-sulfoacetic acid | nih.gov |

| CAS Number | 41360-32-1 | nih.gov |

| Molecular Formula | C₈H₈O₅S | nih.gov |

| Molecular Weight | 216.21 g/mol | nih.govbiosynth.com |

| Melting Point | 225 °C | biosynth.com |

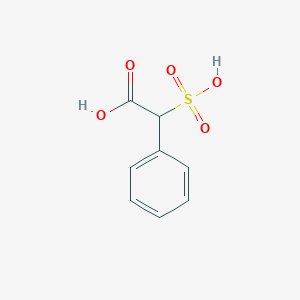

| Structure | A phenylacetic acid with a sulfo group on the alpha-carbon | nih.govchemicalbook.com |

Table 2: Research Highlights of this compound Derivatives

| Derivative Scaffold | Target Enzyme | Therapeutic Area | Key Finding | Source(s) |

| Sulfophenyl acetic amide (SPAA) | mPTPB (M. tuberculosis) | Tuberculosis | Identified as a novel pTyr pharmacophore; led to potent and selective inhibitors. | acs.org |

| Sulfophenyl acetic amide (SPAA) | Low Molecular Weight PTP (LMW-PTP) | Oncology, Diabetes | Inhibitors bind via an induced-fit mechanism, enhancing selectivity. | rcsb.org |

| Sulfophenyl acetic amide (SPAA) | Laforin | Lafora Disease | Act as a nonhydrolyzable pTyr mimetic, leading to highly potent inhibitors. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMCXDGQQVYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328744 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41360-32-1 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Alpha Sulfophenylacetic Acid

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfo group (-SO₃H) onto a substrate using a sulfonating agent. The application of this approach to phenylacetic acid is complex, with the regiochemical outcome—whether substitution occurs on the phenyl ring or the alpha-carbon—being a critical consideration.

Sulfonation of Phenylacetic Acid

The direct sulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution. When phenylacetic acid is subjected to sulfonating conditions, the phenyl ring is the typical site of reaction due to its high electron density. Research into the reactions of phenylacetic acid derivatives under strong acid conditions, such as those used in the Schmidt reaction with sulfuric acid, has shown that sulfonation of the aromatic ring is a significant side reaction rsc.org. This process is governed by the directing effects of the substituent on the ring. For instance, electron-rich analogues of phenylacetic acid predominantly undergo electrophilic aromatic substitution on the ring rsc.org.

However, the synthesis of alpha-sulfophenylacetic acid requires sulfonation at the alpha-carbon, a position that is not typically susceptible to direct electrophilic attack by common sulfonating agents. The literature does not support a direct, one-step sulfonation of the alpha-position of phenylacetic acid.

Utilization of Sulfuric Acid and Chlorosulfonic Acid Reagents

Sulfuric acid (H₂SO₄) and chlorosulfonic acid (ClSO₃H) are powerful reagents widely used for the sulfonation of organic compounds pageplace.degoogle.comchemithon.com.

Sulfuric Acid: When phenylacetic acid analogues are treated with sulfuric acid, the reaction favors electrophilic substitution on the aromatic ring. For example, in a study of m-tolylacetic acid, treatment with sulfuric acid resulted in sulfonation at the 4 and 6 positions of the tolyl ring rsc.org. The reaction is consistent with electrophilic aromatic substitution patterns, where the rate and position of sulfonation are influenced by the concentration of the sulfuric acid and the nature of the aromatic substrate rsc.orgnjit.eduresearchgate.net.

Chlorosulfonic Acid: This reagent is a more aggressive sulfonating agent than sulfuric acid pageplace.de. It is typically used for the sulfonation and chlorosulfonation of aromatic compounds pageplace.deresearchgate.net. While highly effective for aromatic rings, its use for direct sulfonation at the alpha-position of a carboxylic acid like phenylacetic acid is not a standard or documented transformation. The reaction would still be expected to favor the aromatic ring.

The table below summarizes the observed outcomes when phenylacetic acid analogues are subjected to conditions involving strong sulfuric acid.

| Substrate | Conditions | Primary Product Type | Observed Regiochemistry | Reference |

|---|---|---|---|---|

| Phenylacetic Acid | Sodium Azide in Sulfuric Acid | Schmidt Reaction Product / Side-Reactions | Ring amination observed; ring sulfonation is a known side reaction for α-aryl carboxylic acids. | rsc.org |

| m-Tolylacetic Acid | Sodium Azide in Sulfuric Acid | Ring Sulfonation | Sulfonation at the 4 and 6 positions of the phenyl ring. | rsc.org |

| p-Chlorophenylacetic Acid | Sodium Azide in Sulfuric Acid | Schmidt Reaction Product | Minimal electrophilic aromatic substitution. | rsc.org |

| p-Nitrophenylacetic Acid | Sodium Azide in Sulfuric Acid | Schmidt Reaction Product | No electrophilic aromatic substitution observed. | rsc.org |

Coupling Reaction Strategies

A more viable route to this compound involves a multi-step process that can be classified as a coupling or substitution strategy. This approach circumvents the challenges of direct alpha-sulfonation by first activating the alpha-position.

Phenylacetic Acid Coupling with Sulfonating Agents

This strategy typically involves a two-step sequence: alpha-halogenation followed by sulfitation.

Alpha-Halogenation: Phenylacetic acid or its ester is first halogenated at the alpha-position, most commonly via bromination, to form an α-bromo-phenylacetic acid derivative. This reaction creates an electrophilic carbon center at the desired position.

Sulfitation (Sulfite Coupling): The resulting α-bromo intermediate is then treated with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃). In this step, the sulfite ion acts as a nucleophile, displacing the bromide and forming the C-S bond, thus "coupling" the phenylacetic acid backbone to the sulfur-containing group. This nucleophilic substitution reaction is a well-established method for forming sulfonic acids.

This sequence is summarized in the table below.

| Step | Reaction Type | Starting Material | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Alpha-Halogenation | Phenylacetic Acid | N-Bromosuccinimide (NBS), Bromine (Br₂) | α-Bromophenylacetic Acid |

| 2 | Sulfitation (Nucleophilic Substitution) | α-Bromophenylacetic Acid | Sodium Sulfite (Na₂SO₃) in an aqueous solution | This compound |

Advanced Synthetic Techniques

Beyond the synthesis of the parent compound, this compound can serve as a scaffold for creating libraries of related molecules with diverse properties.

Library Synthesis via Reaction with Amines

A common strategy in medicinal chemistry for generating molecular diversity is to create a library of amide or sulfonamide derivatives from a core structure. Starting with this compound, a library of sulfonamides can be synthesized.

The process involves two key steps:

Activation of the Sulfonic Acid: The sulfonic acid group is first converted into a more reactive derivative, typically a sulfonyl chloride (-SO₂Cl). This is often achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The product of this step is α-(chlorosulfonyl)phenylacetic acid.

Reaction with Amines: The resulting sulfonyl chloride is a highly reactive electrophile that readily couples with a wide array of primary and secondary amines. By reacting the sulfonyl chloride intermediate with a collection of different amines, a diverse library of α-sulfophenylacetic acid sulfonamide derivatives can be rapidly generated.

This technique allows for the systematic modification of the molecule's properties by introducing various amine-derived substituents.

| Step | Reaction | Core Scaffold | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|---|---|

| 1 | Sulfonyl Chloride Formation | This compound | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | α-(chlorosulfonyl)phenylacetyl group | Activation of the sulfonic acid for coupling. |

| 2 | Sulfonamide Formation | α-(chlorosulfonyl)phenylacetic Acid derivative | A library of primary/secondary amines (R¹R²NH) | α-(R¹,R²-aminosulfonyl)phenylacetyl group | Generation of a diverse library of sulfonamide derivatives. |

Stereoselective and Enantioselective Synthesis

The creation of single enantiomers of chiral molecules like this compound is paramount in many scientific fields, particularly in pharmacology and materials science, where the biological activity or material properties can be enantiomer-dependent. The following sections explore the theoretical approaches and established methods for achieving this, with the acknowledgment that direct application to this compound requires further dedicated research.

Asymmetric Synthesis of Chiral this compound Enantiomers

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound from a prochiral precursor. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

While specific protocols for the asymmetric synthesis of this compound are not readily found, research on similar arylacetic acids provides a framework for potential synthetic routes. One common approach involves the enantioselective alkylation of arylacetic acid enolates using a chiral lithium amide as a stereodirecting agent. This method avoids the need for covalently bound chiral auxiliaries, simplifying the synthetic process.

For illustrative purposes, the table below outlines typical conditions and outcomes for the asymmetric alkylation of a generic phenylacetic acid, which could conceptually be adapted for this compound.

| Phenylacetic Acid Derivative | Alkylating Agent | Chiral Ligand/Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| Phenylacetic Acid | Allyl Bromide | Chiral Lithium Amide | THF | -78 | >90 |

| 4-Methoxyphenylacetic Acid | Ethyl Iodide | Chiral Lithium Amide | Toluene | -78 | 95 |

| 2-Naphthylacetic Acid | Methyl Iodide | Chiral Phase-Transfer Catalyst | CH2Cl2/H2O | 0 | 88 |

This data is representative of asymmetric alkylations of phenylacetic acid derivatives and not specific to this compound.

Another potential strategy is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For carboxylic acids, oxazolidinones are commonly employed chiral auxiliaries.

Resolution Methods for D,L-alpha-Sulfophenylacetic Acid

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is a widely used technique when a direct asymmetric synthesis is not feasible or is less efficient. The most common method for the resolution of acidic compounds like this compound is through the formation of diastereomeric salts.

This method involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the original carboxylic acid.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. The choice of resolving agent and solvent system is crucial for successful separation and is often determined empirically.

The table below illustrates the principle of diastereomeric salt resolution with data from a related phenylacetic acid derivative, as specific data for this compound is not available.

| Racemic Acid | Chiral Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Purity of Recovered Acid (%) |

| 2-Phenylpropionic Acid | (R)-1-Phenylethylamine | Ethanol | Salt of (R)-acid and (R)-amine | 45 | >98 |

| Mandelic Acid | (-)-Ephedrine | Water | Salt of (+)-acid and (-)-amine | 40 | >99 |

| 2-Chloromandelic Acid | (+)-Cinchonine | Acetone | Salt of (-)-acid and (+)-amine | 38 | 97 |

This data is for illustrative purposes and represents the resolution of other chiral acids, not this compound.

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This method is particularly effective when combined with a process to racemize the undesired enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer in what is known as a dynamic kinetic resolution.

Chemical Reactivity and Derivatization of Alpha Sulfophenylacetic Acid

Nucleophilic Substitution Reactions

The carboxylic acid and sulfonic acid moieties of alpha-Sulfophenylacetic acid are both susceptible to nucleophilic attack, although the reactivity of their derivatives is more pronounced. Nucleophilic acyl substitution at the carboxyl group is a common pathway for derivatization. masterorganicchemistry.comlibretexts.org The reaction proceeds through a tetrahedral intermediate, and the facility of the substitution depends on the nature of the leaving group. masterorganicchemistry.comlibretexts.org For the carboxylic acid, the hydroxyl group is a poor leaving group and typically requires activation.

The sulfonic acid group can also undergo nucleophilic substitution, although this generally requires conversion to a more reactive species, such as a sulfonyl chloride. The C-S bond can be cleaved under certain conditions, but reactions involving the S-O bonds are more common. Palladium-catalyzed allylic substitution reactions using sodium sulfite (B76179) (Na2SO3) as a nucleophile to form allylic sulfonic acids have been reported, demonstrating the nucleophilic potential of the sulfite anion, which is related to the sulfonic acid moiety. researchgate.net

Coupling Reactions for Derivative Formation

The presence of both carboxylic and sulfonic acid groups allows for a variety of coupling reactions to form a diverse range of derivatives. These reactions are fundamental to the synthesis of more complex molecules, including pharmaceutically relevant compounds.

The sulfonic acid group of this compound can be converted into a sulfonyl chloride, which is a highly reactive intermediate for the synthesis of sulfonamides. The general and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govfrontiersrj.comijarsct.co.in

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The choice of base is crucial to neutralize the hydrogen chloride byproduct and to facilitate the reaction. frontiersrj.comijarsct.co.in This methodology allows for the introduction of a wide array of substituents, depending on the structure of the amine used, leading to a library of sulfonamide derivatives with potentially varied biological activities. impactfactor.orgtsijournals.com

Table 1: General Reaction for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product |

| R-SO2Cl | R'-NH2 | R-SO2-NH-R' |

| alpha-(Chlorosulfonyl)phenylacetic acid | Amine | alpha-(Sulfonamido)phenylacetic acid derivative |

This table illustrates the general transformation for the synthesis of sulfonamides from sulfonyl chlorides and amines.

The carboxylic acid functionality of this compound can be activated by forming a mixed anhydride (B1165640), which is a powerful acylating agent. nih.gov Mixed anhydrides are typically prepared by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. thieme-connect.degoogle.com

These mixed anhydrides are highly reactive towards nucleophiles and can be used to form amide bonds in peptide synthesis or to acylate other nucleophiles like alcohols and thiols. organicreactions.orgresearchgate.net The formation of the mixed anhydride enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nucleophile. nih.gov This method is advantageous as it often proceeds under mild conditions and can be used for the condensation of hindered substrates. thieme-connect.de

Table 2: Common Reagents for Mixed Anhydride Formation

| Activating Agent | Base |

| Pivaloyl chloride | Triethylamine |

| Isobutyl chloroformate | N-methylmorpholine |

| Ethyl chloroformate | Pyridine |

This table lists common reagents used for the formation of mixed anhydrides from carboxylic acids.

Esterification Reactions

The carboxylic acid group of this compound can readily undergo esterification with alcohols in the presence of an acid catalyst. masterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process where the alcohol acts as the nucleophile attacking the protonated carbonyl group of the carboxylic acid. masterorganicchemistry.com Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.net

The reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Phenylacetic acid itself has been successfully esterified with various hydroxylated derivatives using solid heterogeneous catalysts like Amberlyst-15, which offers an environmentally friendly alternative to homogeneous catalysts. researchgate.net This suggests that this compound can be similarly esterified to produce a range of ester derivatives.

Functional Group Transformations

Beyond the direct derivatization of the acidic groups, other functional group transformations can be performed on this compound and its derivatives. These transformations are key in organic synthesis for creating more complex molecular architectures. solubilityofthings.comorganic-synthesis.com

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The phenyl ring can undergo electrophilic aromatic substitution reactions, although the sulfonic acid group is strongly deactivating and meta-directing, while the carboxylic acid (or its derivatives) is also deactivating and meta-directing. The benzylic position, being activated by the phenyl ring, could potentially undergo radical substitution reactions. Furthermore, oxidative decarboxylation of phenylacetic acid derivatives has been reported, suggesting a potential pathway for the transformation of this compound. nih.gov

Biological Activity and Biochemical Interactions of Alpha Sulfophenylacetic Acid and Its Derivatives

Enzyme Inhibition Studies

Alpha-sulfophenylacetic acid and its derivatives have emerged as a significant scaffold in the design of enzyme inhibitors, particularly targeting protein tyrosine phosphatases (PTPs). These enzymes are crucial regulators of signal transduction pathways, and their dysregulation is associated with various diseases. The unique chemical structure of α-sulfophenylacetic acid allows it to mimic the phosphotyrosine (pTyr) substrate, enabling it to bind to the active sites of PTPs.

The Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is a cytosolic enzyme implicated in cellular processes such as growth and differentiation through its regulation of signaling pathways initiated by growth factors like PDGF, FGF, and EGF. nih.gov Its overexpression has been linked to various cancers and it has been identified as a potential target for oncology, diabetes, and obesity. nih.govacs.orgnih.gov Derivatives of α-sulfophenylacetic acid, specifically α-sulfophenylacetic amides (SPAA), have been identified as a novel class of LMW-PTP inhibitors. nih.govacs.orgnih.gov

A key challenge in developing PTP inhibitors is achieving selectivity, as the active sites of different PTPs are highly conserved. However, inhibitors derived from the α-sulfophenylacetic amide (SPAA) scaffold have demonstrated remarkable potency and selectivity for LMW-PTP. nih.govacs.orgnih.gov Initial studies identified compounds with a moderate potency, such as SPAA-1, which exhibited an IC50 of 7.1 μM for LMW-PTP. nih.gov

Through structure-based design and optimization, significantly more potent and selective inhibitors have been developed. nih.govresearchgate.net Some derivatives show over 50-fold preference for LMW-PTP when compared against a large panel of other PTPs. nih.govacs.orgnih.gov Further refinement of the SPAA scaffold has led to compounds with nanomolar potency. For instance, the leading compound from one study demonstrated a Ki value of 1.2 nM and an extraordinary selectivity of over 8,000-fold for LMW-PTP. nih.govresearchgate.net

Potency and Selectivity of α-Sulfophenylacetic Acid Derivatives against LMW-PTP

| Compound | Potency (IC50/Ki) | Selectivity | Reference |

|---|---|---|---|

| SPAA-1 | IC50 = 7.1 μM | Moderately Selective | nih.gov |

| Optimized SPAA Derivative | Ki = 1.2 nM | >8,000-fold vs. other PTPs | nih.govresearchgate.net |

The development of potent LMW-PTP inhibitors from the α-sulfophenylacetic acid scaffold has been guided by extensive structure-activity relationship (SAR) studies. nih.gov The initial compound, SPAA-1, served as a starting point for optimization efforts. nih.gov

The key structural components contributing to the inhibitory activity include:

The Sulfonic Acid Group : This negatively charged group mimics the phosphate (B84403) of phosphotyrosine and forms critical hydrogen bonding interactions with residues in the PTP signature motif of the active site, including Cys12, Gly14, Ile16, Cys17, and Arg18. nih.gov

The α-Phenyl Ring : This ring fits into a hydrophobic pocket. It engages in van der Waals interactions with residues like Ile16 and Cys17 and a π-π stacking interaction with Tyr131. nih.gov Substitutions on this ring are generally not well-tolerated, with the exception of an electron-withdrawing cyano group. nih.gov

The α-Carbon Proton : The proton on the α-carbon appears to form a C-H hydrogen bond with the side chain of Asp129, contributing to the ligand-receptor interaction. nih.gov

The Acetamide Group : This part of the molecule forms hydrogen bonds with Gly14 and Asp129. nih.gov Modifications to this group, such as adding a benzothiazole (B30560) ring, can enhance interactions with a nearby hydrophobic region formed by Leu13, Tyr49, Tyr131, and Tyr132. nih.gov

These SAR studies have enabled the rational design of inhibitors with vastly improved potency and drug-like properties. nih.gov

X-ray crystallography studies have revealed a unique induced-fit mechanism for the inhibition of LMW-PTP by α-sulfophenylacetic amide derivatives. nih.govacs.orgnih.gov The binding of these inhibitors prompts a significant conformational change in the enzyme's active site. nih.govacs.orgnih.gov This rearrangement leads to the formation of a previously unobserved hydrophobic pocket, which accommodates the α-phenyl ring of the inhibitor. nih.govacs.orgnih.gov This induced-fit mechanism is considered a primary reason for the high selectivity of these compounds, as the specific conformational change is not as readily induced in other PTPs. nih.govacs.orgnih.gov The sulfonic acid moiety anchors the inhibitor to the P-loop (PTP signature motif), while the phenyl group's insertion into the newly formed pocket stabilizes the enzyme-inhibitor complex. nih.gov

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, secretes two key protein tyrosine phosphatases, mPTPA and mPTPB, which are essential virulence factors. nih.govnih.govubc.ca These enzymes disrupt host macrophage signaling pathways, allowing the bacterium to survive and replicate within the host. nih.govnih.govubc.ca Consequently, inhibiting mPTPA and mPTPB is a promising anti-virulence strategy for developing new tuberculosis therapeutics. nih.govubc.ca The α-sulfophenylacetic amide (SPAA) pharmacophore, identified through the fragmentation of the antibiotic cefsulodin, has proven to be an effective scaffold for developing inhibitors against these bacterial enzymes. nih.govnih.gov

Structure-guided optimization of the α-sulfophenylacetic amide scaffold has led to the development of potent and selective inhibitors targeting mPTPA. nih.govnih.gov One such derivative, compound L335-M34, is a reversible and competitive inhibitor of mPTPA. nih.gov It displays high potency and selectivity for mPTPA over its counterpart, mPTPB, as well as a wide range of human PTPs. nih.gov This selectivity is crucial for minimizing off-target effects on host enzymes. ubc.ca The inhibition of mPTPA by these compounds can help restore host cell processes that are subverted by the bacterium, thereby impairing mycobacterial survival within macrophages. nih.govresearchgate.net

Inhibition of M. tuberculosis PTPs by an α-Sulfophenylacetic Acid Derivative

| Compound | Target | Potency | Selectivity | Reference |

|---|---|---|---|---|

| L335-M34 | mPTPA | IC50 = 160 nM | >20-fold vs. mPTPB & a panel of human PTPs | nih.govnih.gov |

| Ki = 56 nM |

Role as Phosphotyrosine (pTyr) Mimetics

This compound and its derivatives serve as effective mimetics of phosphotyrosine (pTyr), a critical post-translational modification in a vast number of cellular signaling pathways. The ability to mimic pTyr allows these compounds to interact with proteins that normally bind to phosphorylated tyrosine residues, such as protein tyrosine phosphatases (PTPs) and proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. dundee.ac.uk The key to this mimicry lies in the structure of this compound, which features a sulfonate group attached to the alpha-carbon. This sulfonate group is isosteric to the phosphate group of pTyr; it is negatively charged at physiological pH and has a tetrahedral geometry, allowing it to function as a non-hydrolyzable analog of the phosphate moiety. nih.gov

The advantage of using a non-hydrolyzable mimetic is crucial for inhibiting enzymes like PTPs, which function by cleaving the phosphate group from pTyr residues. nih.gov By occupying the enzyme's active site with a structure that cannot be chemically altered, these mimetics act as competitive inhibitors. Research has shown that the α-sulfophenylacetic amide (SPAA) pharmacophore, which is derived from this compound, was instrumental in the development of selective, competitive inhibitors against low-molecular weight PTP (LMPTP). nih.gov This demonstrates the successful application of the sulfonate group as a pTyr surrogate in designing enzyme inhibitors that can modulate cellular signaling.

Cellular Signaling Pathway Modulation

By acting as pTyr mimetics, this compound and its derivatives can modulate the activity of cellular signaling pathways that are dependent on tyrosine phosphorylation. These pathways are fundamental to controlling a cell's response to external stimuli and maintaining homeostasis. patsnap.com The primary mechanism of modulation is through the inhibition of protein tyrosine phosphatases (PTPs), which are key negative regulators (erasers) of these signaling cascades. medchemexpress.comabcam.com

When a PTP is inhibited, the phosphorylated state of its substrate proteins is prolonged, leading to a sustained downstream signal. For instance, derivatives of this compound have been developed to inhibit Low-Molecular Weight PTP (LMPTP). nih.gov LMPTP is known to be an inhibitor of the insulin (B600854) receptor by dephosphorylating it. nih.gov Therefore, by inhibiting LMPTP, compounds based on the this compound scaffold can enhance and prolong insulin signaling. Furthermore, studies on other pTyr mimetics have shown that the inhibition of a single phosphatase, such as SHP-2, can be sufficient to activate the entire MAP kinase pathway, a central signaling cascade controlling numerous cellular functions. nih.gov

Effects on Growth and Differentiation Processes

The signaling pathways modulated by this compound derivatives, such as the insulin and MAP kinase pathways, are intrinsically linked to the regulation of cellular growth, proliferation, and differentiation. nih.gov PTPs play a critical role in these processes by controlling the phosphorylation status of key signaling proteins. scbt.com The inhibition of specific PTPs can therefore have significant effects on cell fate decisions.

While direct studies detailing the effects of this compound on specific growth and differentiation programs are limited, its mechanism of action provides a clear basis for its potential impact. For example, by enhancing insulin signaling through LMPTP inhibition, it could influence metabolic processes and cell growth. nih.gov Similarly, potential modulation of the MAP kinase pathway could affect proliferative and differentiation signals. nih.gov The precise cellular outcome would depend on the specific PTPs targeted, the cell type, and the broader signaling context.

| Signaling Pathway | Key Regulatory Enzymes | Associated Cellular Processes | Potential Modulation by pTyr Mimetics |

|---|---|---|---|

| Insulin Signaling | Insulin Receptor, LMPTP, PTP1B | Glucose uptake, metabolism, cell growth, survival | Enhancement of pathway activity by inhibiting negative regulators like LMPTP. nih.gov |

| MAP Kinase (ERK) Pathway | Receptor Tyrosine Kinases, SHP-2, other PTPs | Cell proliferation, differentiation, survival, gene expression | Activation of the pathway by inhibiting phosphatases that dephosphorylate upstream components. nih.gov |

Interactions with Key Cellular Signaling Enzymes

The primary targets for this compound-based compounds are key cellular signaling enzymes, specifically the protein tyrosine phosphatases (PTPs). These enzymes catalyze the removal of phosphate groups from tyrosine residues, thereby terminating or attenuating signaling cascades. medchemexpress.com The α-sulfophenylacetic amide (SPAA) pharmacophore, built from the this compound core, has been successfully employed to generate potent and selective inhibitors of specific PTPs. nih.gov

The most clearly documented interaction is with Low-Molecular Weight Protein Tyrosine Phosphatase (LMPTP). nih.gov This enzyme is a known negative regulator of insulin signaling. nih.gov Inhibitors containing the SPAA pharmacophore act competitively, binding to the active site of LMPTP and preventing it from dephosphorylating its natural substrates. The original inspiration for this work came from the β-lactam antibiotic Cefsulodin, which contains the SPAA moiety and was found to inhibit several PTPs. nih.gov

| Target Enzyme Class | Specific Enzyme Example | Inhibitor Pharmacophore | Mechanism of Interaction | Biological Context |

|---|---|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | Low-Molecular Weight PTP (LMPTP) | α-Sulfophenylacetic amide (SPAA) | Competitive inhibition at the active site. nih.gov | Acts as a negative regulator of the insulin receptor. nih.gov |

Receptor Binding and Ligand-Target Interactions

The binding of this compound to the active site of a target enzyme like a PTP is a multifaceted process governed by a combination of specific, directional interactions and broader, non-directional forces. The molecule's distinct chemical features—a phenyl ring, a carboxyl group, and a sulfo group—allow it to engage in a network of hydrogen bonding and hydrophobic interactions that anchor it within the binding pocket.

Hydrogen Bonding Interactions within Active Sites

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. nih.gov They are highly directional electrostatic attractions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). The this compound molecule is rich in functional groups capable of forming these bonds.

The oxygen atoms of both the sulfonate (SO3-) and carboxylate (COO-) groups are potent hydrogen bond acceptors. Within the active site of a PTP, these groups can accept hydrogen bonds from the amide (N-H) groups of the highly conserved P-loop backbone, as well as from the side chains of polar amino acids like arginine and lysine. rsc.org This network of hydrogen bonds mimics the interactions formed by the phosphate group of the natural pTyr substrate, ensuring the precise positioning of the inhibitor within the catalytic site. The hydroxyl protons of the carboxylic acid and sulfonic acid can also act as hydrogen bond donors. An individual hydrogen bond can contribute between 0.5 and 1.8 kcal/mol to the binding energy, making the cumulative effect of multiple bonds a significant driver of binding affinity. nih.gov

Hydrophobic Interactions within Active Sites

While hydrogen bonds provide specificity, hydrophobic interactions are a primary driving force for the initial association and burial of a ligand within a protein's active site. researchgate.net These interactions result from the energetically favorable removal of nonpolar surfaces from the surrounding aqueous solvent. nih.gov The phenyl ring of this compound is a nonpolar moiety that can engage in significant hydrophobic interactions.

Applications in Pharmaceutical and Fine Chemical Synthesis

Intermediate in Drug Development

The unique chemical architecture of α-SPA makes it an important starting material for the synthesis of active pharmaceutical ingredients (APIs). It serves as a critical side-chain precursor, which is attached to a core molecular scaffold to confer specific biological activities.

Alpha-Sulfophenylacetic acid is a crucial intermediate in the semi-synthesis of certain beta-lactam antibiotics, a class of drugs that inhibit bacterial cell wall synthesis. wikipedia.orgslideshare.netkhanacademy.org Its role is to provide the acyl side-chain that is attached to the core beta-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) for penicillins. This side-chain is fundamental to the antibiotic's spectrum of activity and stability.

Specifically, (R)-2-Phenyl-2-sulfoacetic acid is recognized as a key intermediate for the synthesis of Sulbenicillin and Cefsulodin. ebi.ac.uk In the synthesis of Sulbenicillin, for instance, this compound is first activated by reacting it with a chloroformate to produce a mixed anhydride (B1165640). google.com This activated intermediate then undergoes a condensation reaction with the 6-APA nucleus. google.com The final steps involve acidification, separation, and salt formation with a sodium source, like sodium 2-ethylhexanoate, to yield the final antibiotic, Sulbenicillin sodium. google.com

Table 1: Role of α-Sulfophenylacetic Acid in Antibiotic Synthesis

| Precursor Side-Chain | Antibiotic Core | Final Product | Antibiotic Class |

|---|---|---|---|

| This compound | 6-Aminopenicillanic Acid (6-APA) | Sulbenicillin | Penicillin (Penam) |

The molecular structure of this compound has served as a foundational template for the development of enzyme inhibitors, particularly for protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes involved in cellular signaling, and their inhibition is a therapeutic strategy for diseases like diabetes, obesity, and cancer. nih.gov

The α-sulfophenylacetic amide (SPAA) pharmacophore, derived from the antibiotic Cefsulodin, has been a source of inspiration for creating selective, competitive inhibitors of low-molecular-weight PTP (LMPTP). nih.gov Researchers have successfully generated libraries of potential inhibitors by reacting this compound with a variety of amines. nih.gov This medicinal chemistry approach, guided by the parent structure, has led to the identification of potent and selective PTP inhibitors. nih.gov For example, recent studies have highlighted thiazole-derived sulfophenyl acetic amides as effective non-covalent inhibitors of LMW-PTP. chemrxiv.org This demonstrates how the core α-SPA structure is a valuable scaffold in modern drug discovery. nih.govchemrxiv.org

Table 2: α-Sulfophenylacetic Acid Scaffold in PTP Inhibitor Design

| Core Scaffold | Derived Pharmacophore | Target Enzyme Class | Therapeutic Area |

|---|

Reagent in Advanced Organic Synthesis

Beyond its specific role in forming antibiotic side-chains, this compound is a useful reagent in advanced organic synthesis due to its distinct functional groups.

In the context of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. moravek.com this compound fits this description, particularly in the synthesis of intricate pharmaceutical compounds. nih.gov Its carboxylic acid and sulfonic acid groups provide two reactive sites for forming new chemical bonds, such as amide or ester linkages from the carboxyl group and sulfonamide or sulfonate ester linkages from the sulfo group. This dual reactivity allows chemists to strategically build out complex molecular architectures. openaccessjournals.com While its most prominent use is in the pharmaceutical examples cited, its structure is inherently valuable for creating novel compounds where a phenyl ring substituted with both acidic and sulfonic functionalities is required.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Organosulfonic Acid / Phenylacetic Acid |

| Sulbenicillin | Beta-Lactam Antibiotic (Penicillin) |

| Cefsulodin | Beta-Lactam Antibiotic (Cephalosporin) |

| 6-aminopenicillanic acid (6-APA) | Beta-Lactam Core |

| Chloroformate | Carboxylic Acid Derivative |

| Sodium 2-ethylhexanoate | Sodium Salt |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

In the context of alpha-Sulfophenylacetic acid, molecular docking simulations could be employed to explore its potential interactions with various biological targets. For instance, phenylacetic acid derivatives have been investigated as potential inhibitors for enzymes like α-glucosidase. nih.govnih.gov A hypothetical docking study of this compound into the active site of such an enzyme would involve preparing the 3D structure of the ligand and the receptor, followed by computational sampling of possible binding poses.

The results of such a simulation would typically be presented in terms of a docking score, which estimates the binding free energy, and a detailed visualization of the interactions. Key interactions for a molecule like this compound would likely involve its functional groups: the carboxylate and sulfonate groups forming hydrogen bonds or salt bridges with polar or charged amino acid residues, and the phenyl ring engaging in hydrophobic or π-stacking interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Target Protein | Hypothetical α-glucosidase |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg123, Asp234, Phe345 |

| Types of Interactions | Hydrogen bonds, Ionic interactions, π-π stacking |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and energetic properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. DFT studies on this compound could elucidate various properties, including optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations are fundamental to understanding the molecule's reactivity. nih.gov

For instance, the calculated electrostatic potential map would reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), indicating likely sites for electrophilic and nucleophilic attack. The sulfonate and carboxylate groups are expected to be highly electronegative regions. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Studies on related sulfonated organic compounds have utilized DFT to understand their electronic properties and reactivity. acs.orgresearchgate.net

Table 2: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value |

| HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 5.3 D |

Note: The data in this table is hypothetical and based on general principles of DFT calculations for similar organic acids.

Conformational Analysis and Intramolecular Dynamics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers for interconversion between them.

For this compound, the key degrees of freedom for conformational flexibility are the rotation around the Cα-C(phenyl) and Cα-C(carboxyl) bonds, as well as the orientation of the sulfo group. Studies on phenylacetic acid and its derivatives have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects, including hyperconjugation. researchgate.net The presence of the bulky and polar sulfo group at the alpha-position would significantly influence the conformational landscape of this compound compared to its parent compound, phenylacetic acid. wikipedia.org Computational methods can map the potential energy surface as a function of these rotational angles to identify the low-energy conformers and the transition states connecting them.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govbio-itworld.com These models are valuable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent molecules. nih.govresearchgate.net

A QSAR model for a series of phenylacetic acid derivatives, including this compound, would involve several steps:

Data Collection: Gathering a dataset of compounds with experimentally measured biological activities.

Descriptor Calculation: Computing a set of numerical descriptors for each molecule that encode its structural, physical, and chemical properties. For this compound, these would include descriptors for its size, shape, lipophilicity, and electronic properties.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While specific QSAR models for this compound are not available, the principles of QSAR could be applied to predict its activity based on models built for related series of compounds. nih.gov The descriptors for this compound would be calculated and inputted into the validated QSAR model to obtain a predicted activity value.

Environmental and Material Science Research

Role in Environmental Biodegradation

Alpha-sulfophenylacetic acid is an organosulfur compound that plays a role in the environmental breakdown of widely used synthetic surfactants. As a member of the class of phenylacetic acids, its environmental presence is primarily linked to the biodegradation of more complex parent compounds.

Linear Alkylbenzene Sulfonates (LAS) are anionic surfactants extensively used in household detergents and cleaning products. Due to their widespread use, their environmental fate is of significant interest. The biodegradation of LAS in environments such as sewage treatment plants, soil, and natural waters is a multi-step process carried out by complex bacterial communities.

The initial step in the aerobic degradation of LAS involves the oxidation of the terminal carbon of the linear alkyl chain. researchgate.net This is followed by a sequential shortening of the chain, a process known as ω- and β-oxidation. lucintel.com This breakdown does not immediately mineralize the compound but results in the formation of a series of intermediate metabolites known as sulfophenylcarboxylates (SPCs). researchgate.netlucintel.com There can be as many as 50 different SPCs generated from the various LAS congeners present in commercial products. nih.gov this compound is a type of short-chain sulfophenylcarboxylate that can be formed during this degradation cascade. The complete mineralization of LAS is dependent on the subsequent degradation of these SPC intermediates. nih.gov

The complete biodegradation of the SPC intermediates, including compounds structurally related to this compound, is a critical final stage in the environmental removal of LAS. nih.gov Research has identified specific microorganisms capable of mineralizing these short-chain SPCs. The bacterium Comamonas testosteroni KF-1, for example, has been shown to completely degrade 3-(4-sulfophenyl)butyrate (3-C₄-SPC), a representative short-chain SPC. lucintel.comnih.gov

The degradation pathway in C. testosteroni KF-1 involves several key enzymatic steps. The process is initiated by the conversion of the SPC into transient intermediates, including 4-sulfoacetophenone (SAP) and subsequently 4-sulfophenyl acetate (SPAc). lucintel.comnih.gov The conversion of SAP to SPAc is catalyzed by a specific Baeyer-Villiger monooxygenase (BVMO), and the hydrolysis of SPAc to 4-sulfophenol and acetate is carried out by an esterase. nih.gov These smaller, simpler compounds can then be funneled into central metabolic pathways of the bacteria, leading to complete mineralization.

The key enzymes and transformations in this pathway are detailed in the table below.

| Intermediate Compound | Enzyme | Transformation | Final Products of Step |

| 3-(4-sulfophenyl)butyrate (3-C₄-SPC) | Multiple enzymes | Side-chain degradation | 4-sulfoacetophenone (SAP) |

| 4-sulfoacetophenone (SAP) | Baeyer-Villiger monooxygenase (SAPMO) | Oxygen insertion (Baeyer-Villiger oxidation) | 4-sulfophenyl acetate (SPAc) |

| 4-sulfophenyl acetate (SPAc) | SPAc esterase | Hydrolysis of the ester bond | 4-sulfophenol and Acetate |

This table summarizes the enzymatic steps in the degradation of a representative sulfophenylcarboxylate by Comamonas testosteroni KF-1, based on published research findings. lucintel.comnih.gov

This pathway, identified in both aqueous and soil bacteria, demonstrates a robust mechanism for the complete aerobic degradation of the persistent intermediates formed from LAS surfactants.

Applications in Material Science

A thorough review of scientific literature and patent databases was conducted to identify the applications of this compound in material science. The investigation focused on its potential roles in the design of novel materials and the development of new polymers and catalysts, as outlined below.

No specific applications or research studies detailing the use of this compound for the design of novel materials with specific properties were identified. The compound's primary documented application is as a key intermediate in the synthesis of pharmaceuticals, particularly beta-lactam antibiotics such as Sulbenicillin. lucintel.com

There is no available information in the reviewed literature or patent records to suggest that this compound is currently used in the development of new polymers or catalysts. While sulfonated aromatic polymers are an important class of materials, particularly for applications like proton-exchange membranes in fuel cells, they are typically synthesized by the sulfonation of pre-formed polymers or by the polymerization of different sulfonated monomers. researchgate.netnih.gov Similarly, while the acidic nature of the compound could suggest catalytic activity, no specific uses as a catalyst in material science applications have been documented.

Q & A

Q. What are the key physicochemical properties of alpha-sulfophenylacetic acid, and how are they experimentally determined?

this compound (CAS 41360-32-1) has a molecular formula C₈H₈O₅S, molecular weight 216.211 g/mol, predicted density of 1.587 g/cm³, and a melting point of 225°C. Key properties like pKa (-0.12 ± 0.50) are determined via potentiometric titration or computational modeling. Melting point analysis via differential scanning calorimetry (DSC) and purity validation using HPLC with UV detection are standard methods. Structural confirmation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. How is this compound synthesized, and what are its primary applications in pharmaceutical research?

The compound is synthesized via sulfonation of phenylacetic acid under controlled acidic conditions. It serves as a critical intermediate in producing sulfbenicillin antibiotics. Reaction optimization includes monitoring sulfonation efficiency using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of sulfuric acid. Post-synthesis purification involves recrystallization or column chromatography to achieve >95% purity for pharmaceutical use .

Q. What analytical techniques are recommended for characterizing this compound in synthetic mixtures?

High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is standard for purity assessment. Mass spectrometry (MS) confirms molecular ion peaks ([M-H]⁻ at m/z 215). Quantitative analysis uses external calibration curves with certified reference materials. Structural elucidation combines ¹H/¹³C NMR and FT-IR to validate sulfonic acid group positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound?

Discrepancies in pKa values may arise from solvent polarity or ionic strength variations. To address this, conduct potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) and cross-validate with computational methods (e.g., COSMO-RS simulations). Compare results with literature data from peer-reviewed sources like NIST Chemistry WebBook, ensuring experimental conditions (temperature, ionic strength) are explicitly documented .

Q. What experimental design considerations are critical for studying this compound’s reactivity in aqueous solutions?

Control pH using buffered systems (e.g., phosphate buffer for neutral conditions) to stabilize the sulfonic acid group. Kinetic studies require real-time monitoring via UV-Vis spectroscopy at λ_max ≈ 260 nm. For degradation studies, use accelerated stability testing (e.g., 40°C/75% RH) and quantify hydrolytic byproducts via LC-MS. Include triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. How can researchers optimize the separation of this compound from structurally similar sulfonated analogs in complex matrices?

Employ ion-pair chromatography with tetrabutylammonium bromide as a counterion to enhance resolution. Gradient elution (e.g., 5–40% acetonitrile in 20 min) improves peak symmetry. For mass spectrometric differentiation, use tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate unique fragmentation patterns. Validate method robustness using spike-and-recovery experiments in biological or environmental samples .

Q. What strategies are effective for elucidating the mechanism of sulfonation in this compound derivatives?

Use isotopic labeling (e.g., ³⁴S-labeled sulfuric acid) to track sulfonation pathways. Monitor reaction intermediates via in-situ IR spectroscopy or stopped-flow techniques. Computational modeling (DFT calculations) identifies transition states and activation energies. Compare kinetic isotope effects (KIE) to distinguish between electrophilic and radical mechanisms .

Methodological and Reporting Standards

Q. What are the best practices for documenting synthetic procedures and analytical data in publications?

Follow journal guidelines (e.g., Pharmaceutical Research) to include detailed experimental protocols, equipment specifications (manufacturer, model), and statistical methods. For novel compounds, provide full spectral data (NMR, IR, MS) in supporting information. For known compounds, cite prior literature but include key validation data (e.g., HPLC chromatograms, melting points) .

Q. How should researchers address clustered data in studies involving this compound bioactivity assays?

Use mixed-effects models to account for nested observations (e.g., multiple replicates per batch). Report intraclass correlation coefficients (ICC) to quantify data clustering. Sensitivity analyses (e.g., excluding outliers) and Bayesian hierarchical models improve reliability. Document software tools (e.g., R, SAS) and code accessibility .

Q. What ethical and reproducibility standards apply to publishing research on this compound?

Disclose conflicts of interest, funding sources, and institutional review board (IRB) approvals for biological studies. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo or Figshare to deposit raw spectra, chromatograms, and computational datasets. Cross-validate results with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.